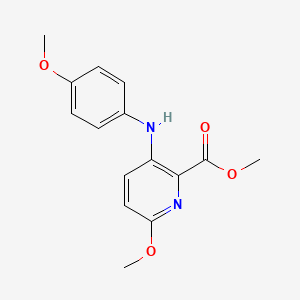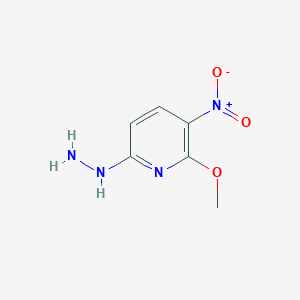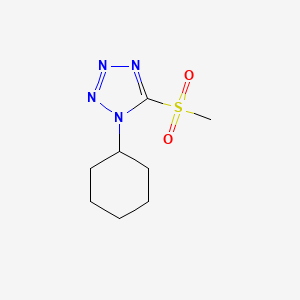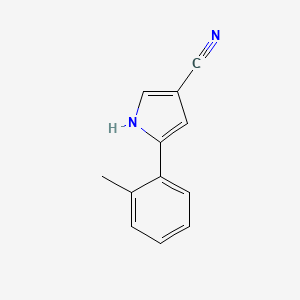
5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound features a 2-methylphenyl group attached to the pyrrole ring, along with a nitrile group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-methylbenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyrrole ring.
-
Knoevenagel Condensation
Reagents: 2-methylbenzaldehyde, ethyl cyanoacetate, ammonium acetate
Conditions: Acetic acid as a solvent, reflux temperature
-
Cyclization
Reagents: Intermediate from the Knoevenagel condensation
Conditions: Heating to promote cyclization
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Catalysts and solvents are chosen to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding pyrrole oxides.
Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid
Conditions: Mild to moderate temperatures
-
Reduction: : The nitrile group can be reduced to an amine.
Reagents: Reducing agents such as lithium aluminum hydride or hydrogen with a palladium catalyst
Conditions: Room temperature to moderate heating
-
Substitution: : Electrophilic substitution reactions can occur at the pyrrole ring.
Reagents: Electrophiles such as halogens or alkylating agents
Conditions: Varies depending on the electrophile
Major Products
Oxidation: Pyrrole oxides
Reduction: 5-(2-methylphenyl)-1H-pyrrole-3-amine
Substitution: Various substituted pyrrole derivatives
科学研究应用
5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of conductive polymers and organic semiconductors.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 5-(2-methylphenyl)-1H-pyrrole-3-carboxamide
- 5-(2-methylphenyl)-1H-pyrrole-3-carboxylic acid
- 5-(2-methylphenyl)-1H-pyrrole-3-methanol
Uniqueness
5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the nitrile group enhances its potential for forming hydrogen bonds and other interactions, making it a valuable scaffold in drug design and materials science.
属性
分子式 |
C12H10N2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H10N2/c1-9-4-2-3-5-11(9)12-6-10(7-13)8-14-12/h2-6,8,14H,1H3 |
InChI 键 |
MEABXDOTZCMLHV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=CC(=CN2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


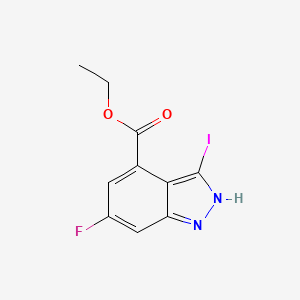
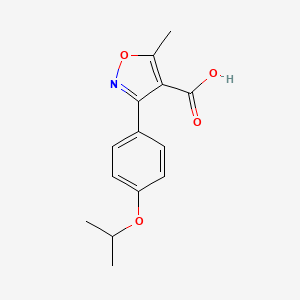
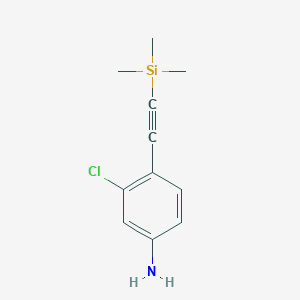
![5-Fluoroisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B13676868.png)
![6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13676877.png)
![7-Chlorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13676879.png)
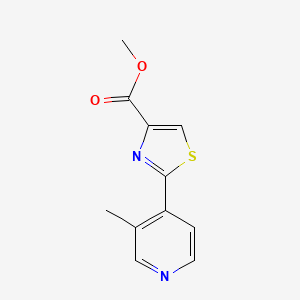
![8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13676884.png)

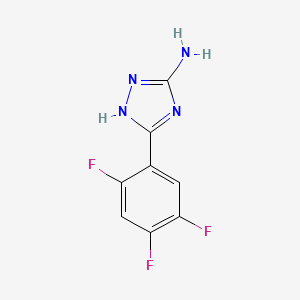
![Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone]](/img/structure/B13676896.png)
